N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
Introduction to N-(3-(Benzo[d]thiazol-2-yl)-4-Hydroxyphenyl)-2-(4-(Ethylsulfonyl)Phenyl)Acetamide
Chemical Taxonomy and Structural Classification
This compound belongs to the acetamide class of organic compounds, distinguished by a benzothiazole ring fused to a hydroxyl-substituted phenyl group and an ethylsulfonylphenyl moiety. Its IUPAC name, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-ethylsulfonylphenyl)acetamide, systematically describes its connectivity: a benzothiazole group at position 3 of the hydroxyphenyl ring, linked via an acetamide bridge to a 4-ethylsulfonylphenyl group. The molecular formula C₂₂H₁₈N₂O₄S₂ (molecular weight: 438.5 g/mol) underscores its heteroatom-rich composition, which contributes to its reactivity and binding potential.
Key Structural Features:
- Benzothiazole Core : A bicyclic structure comprising a benzene ring fused to a thiazole (sulfur- and nitrogen-containing heterocycle). This moiety is known for its electron-deficient properties, enabling π-π stacking and hydrogen-bonding interactions.
- Acetamide Linker : The –NH–C(=O)–CH₂– group bridges the benzothiazole-containing aryl ring and the ethylsulfonylphenyl group, providing conformational flexibility and hydrogen-bonding sites.
- Ethylsulfonyl Substituent : The –SO₂–C₂H₅ group at the para position of the phenyl ring enhances hydrophilicity and electrostatic interactions, critical for target engagement.
Table 1: Structural and Physicochemical Properties
The compound’s stereoelectronic profile, including its planar benzothiazole ring and polar sulfonyl group, positions it as a candidate for enzyme inhibition, particularly in bacterial and fungal systems.
Historical Context in Heterocyclic Compound Research
Benzothiazole derivatives have been integral to heterocyclic chemistry since the late 19th century, with early applications in dye manufacturing and antifungal agents. The discovery of 2-aminobenzothiazoles as muscle relaxants in the 1940s marked their entry into medicinal chemistry. By the 21st century, advancements in cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabled the synthesis of polysubstituted benzothiazoles, including this compound.
The incorporation of sulfonyl groups into benzothiazole scaffolds emerged as a strategy to enhance metabolic stability and target selectivity. For instance, ethylsulfonyl-substituted analogs demonstrated improved pharmacokinetic profiles compared to methylsulfonyl derivatives, as seen in comparative studies of urease inhibitors. This structural evolution paralleled broader trends in sulfonamide drug development, exemplified by antibacterial sulfa drugs and carbonic anhydrase inhibitors.
Table 2: Milestones in Benzothiazole Derivative Development
Significance in Modern Medicinal Chemistry
This compound epitomizes the rational design of enzyme inhibitors with multifunctional architectures. Its benzothiazole core and sulfonyl group synergize to block enzymatic active sites, as demonstrated in urease inhibition assays (IC₅₀ values <10 µM). Molecular docking studies reveal that the acetamide linker forms hydrogen bonds with key residues in the urease active site, while the ethylsulfonyl group stabilizes the complex via hydrophobic interactions.
In antibacterial research, structural analogs of this compound exhibit broad-spectrum activity against Escherichia coli and Staphylococcus aureus, attributed to membrane disruption and nucleic acid intercalation. The ethylsulfonyl moiety further augments solubility, addressing a common limitation of hydrophobic benzothiazoles in aqueous environments.
Table 3: Biological Activities of Structural Analogs
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-2-31(28,29)17-10-7-15(8-11-17)13-22(27)24-16-9-12-20(26)18(14-16)23-25-19-5-3-4-6-21(19)30-23/h3-12,14,26H,2,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUKQSORYDYMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, identified by its CAS number 942009-17-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 452.5 g/mol. The structure features a benzothiazole moiety, a hydroxyphenyl group, and an ethylsulfonyl phenyl acetamide structure, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 942009-17-8 |
| Molecular Formula | |
| Molecular Weight | 452.5 g/mol |
1. Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit promising anticancer properties. For instance, studies have shown that structurally similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis.
2. Acetylcholinesterase Inhibition
A significant aspect of the biological evaluation of related compounds is their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For example, a study demonstrated that derivatives with similar structures exhibited strong AChE inhibitory activity with IC50 values as low as 2.7 µM, suggesting potential therapeutic applications for cognitive disorders .
3. Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Compounds with similar structures have shown efficacy in reducing inflammation in various models, indicating that this compound could possess similar properties.
4. Antimicrobial Activity
Research into related benzothiazole derivatives has revealed antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure enhances this activity, making it a candidate for further exploration in antimicrobial therapy .
Study on Acetylcholinesterase Inhibition
In a comparative study, several benzothiazole derivatives were synthesized and tested for their AChE inhibitory activities. The results indicated that modifications to the phenolic and thiazole components significantly influenced inhibitory potency. The most active compound demonstrated an IC50 value comparable to established AChE inhibitors .
Anticancer Evaluation
A series of benzothiazole-based compounds were evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that specific substitutions on the benzothiazole core enhanced anticancer activity, with some derivatives showing IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit promising anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cells, making them candidates for cancer therapeutics. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation.
Antimicrobial Properties
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide has demonstrated antimicrobial activity against various pathogens. Studies suggest that structural features, such as the presence of the thiazole ring, enhance the compound's ability to disrupt microbial cell wall synthesis .
Acetylcholinesterase Inhibition
The compound shows potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase, demonstrating significant activity .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is often achieved through condensation reactions involving thiourea derivatives and appropriate aldehydes.
- Coupling Reactions : The benzo[d]thiazole derivative is coupled with 4-hydroxyphenyl acetamide under controlled conditions to ensure high yield and purity.
- Purification Techniques : High-Performance Liquid Chromatography (HPLC) is frequently employed to purify the final product, confirming its structural integrity through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Case Study on Anticancer Activity
In a study published in Nature, a series of benzo[d]thiazole derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer properties .
Evaluation of Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of several thiazole derivatives against common bacterial strains. The results indicated that this compound had comparable efficacy to established antibiotics, suggesting its potential as a novel antimicrobial agent .
Summary of Findings
Comparison with Similar Compounds
Core Benzothiazole Derivatives
- N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22) : Differs by a methoxy substituent on the benzothiazole and a propargyloxy group on the phenyl ring. The methoxy group increases lipophilicity, while the propargyloxy moiety allows click chemistry modifications. Synthesized with 51% yield via microwave-assisted coupling .
- N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: A bivalent benzothiazole derivative with a triazole linker, designed for multitarget engagement in Alzheimer’s disease. Exhibits a higher molecular weight (C35H30N7O4S2) and melting point (239–240°C) compared to the target compound .
Sulfonamide and Sulfonyl Derivatives
- N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methylbenzenesulfonamide (48) : Replaces the acetamide linker with a sulfonamide group and lacks the hydroxyphenyl moiety. Shows moderate inhibitory activity against anthrax lethal factor (Ki = 12 µM) .
- 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide : Incorporates a triazole-thioether group and chlorophenyl substituent, enhancing π-π stacking interactions. Molecular weight: 606.08 g/mol vs. ~454.52 g/mol for the target compound .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The ethylsulfonyl group enhances metabolic stability compared to methoxy or trifluoromethyl substituents .
- Hydroxyl Group : Critical for hydrogen bonding in fluorescence probes (e.g., BTHPA) and enzyme active-site interactions .
- Acetamide Linker : Improves solubility and membrane permeability relative to ester or sulfonamide linkers .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling benzo[d]thiazole derivatives with acetamide precursors. For example:
- Thiourea intermediates : React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under anhydrous conditions (e.g., DMF, K₂CO₃) to form thioureas, followed by acid-catalyzed cyclization .
- Acetonitrile-based routes : Use acetonitrile and AlCl₃ as a catalyst for acetamide formation from 2-amino-thiazole derivatives .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (15–80°C), and catalyst load (e.g., triethylamine for cyclization) to improve yields >90% .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Q. What in vitro assays are suitable for evaluating biological activity?
- Kinase inhibition : Use fluorescence-based assays (e.g., CK1 inhibition in ) with ATP analogs to measure IC₅₀ values .
- Anticancer screening : Employ MTT or SRB assays on colon cancer cell lines (e.g., HCT-116) at 1–100 µM concentrations .
- Anti-inflammatory : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .
Advanced Research Questions
Q. How do structural modifications at the ethylsulfonyl or benzo[d]thiazole moieties affect kinase inhibition?
- Ethylsulfonyl replacement : Substitute with methylsulfonyl or trifluoromethylsulfonyl groups to enhance hydrophilicity and target binding. Derivatives in showed improved CK1 inhibition (IC₅₀ < 1 µM) .
- Benzo[d]thiazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to boost π-π stacking with kinase active sites. For example, 6-trifluoromethyl derivatives in increased potency by 10-fold .
Q. What computational methods predict blood-brain barrier (BBB) permeability for CNS-targeted derivatives?
- logBB calculation : Use QSAR models based on polar surface area (PSA < 90 Ų) and lipophilicity (cLogP ~2–3). provides logBB values for analogs (e.g., -0.69 for N-(4-phenyl-thiazol-2-yl)-guanidine) .
- Molecular dynamics (MD) : Simulate membrane partitioning using CHARMM or GROMACS to assess passive diffusion .
Q. How can co-crystallization studies inform drug design?
- Co-crystal structures : Resolve interactions with target proteins (e.g., CK1 or anthrax lethal factor) using X-ray crystallography. highlights a co-crystal with sorbic acid, revealing hydrogen bonding at the acetamide carbonyl .
- Fragment-based design : Use crystallographic data to optimize substituents (e.g., ethylsulfonyl orientation) for improved binding affinity .
Q. What strategies resolve contradictions in enzymatic inhibition data across assay platforms?
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration, pH). For CK1 inhibitors, discrepancies arise from varying ATP levels (1–10 mM) .
- Orthogonal validation : Confirm activity via thermal shift assays (TSA) or isothermal titration calorimetry (ITC) to rule out false positives .
Q. What metabolic pathways should be considered during pharmacokinetic profiling?
- Phase I metabolism : Cytochrome P450 (CYP3A4/2D6) likely mediates oxidation of the benzo[d]thiazole ring. Monitor metabolites via LC-MS/MS .
- Phase II conjugation : Glucuronidation at the 4-hydroxyphenyl group may reduce bioavailability. Use hepatocyte models to assess UDP-glucuronosyltransferase (UGT) activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
